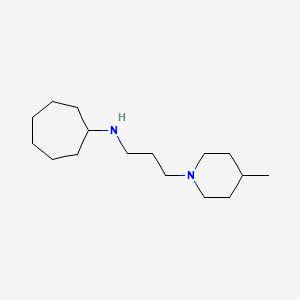
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine is a chemical compound with the molecular formula C16H32N2 and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of a cycloheptane ring attached to a propyl chain, which is further connected to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(4-methylpiperidin-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine
- n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopentanamine
Uniqueness
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine is unique due to its cycloheptane ring, which imparts distinct chemical and physical properties compared to similar compounds with smaller ring structures. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
生物活性
N-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine, a compound with potential pharmacological applications, has garnered interest in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cycloheptane ring connected to a piperidine moiety. This structural configuration may influence its interaction with biological targets.
The compound is believed to act primarily as a receptor modulator , which can influence various neurotransmitter systems. Its interaction with receptors such as dopamine and serotonin may contribute to its biological effects, making it a candidate for treating neurological disorders.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against specific cancer cell lines. For instance, it has been tested against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential for use in cancer therapy.
In Vivo Studies
Animal model studies indicate that the compound may exhibit neuroprotective properties. In a murine model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
Case Study 1: Neuroprotective Effects
A study conducted on mice subjected to induced neurodegeneration revealed that administration of this compound led to significant improvements in cognitive function as assessed by the Morris water maze test. Histological analysis showed decreased levels of apoptosis in treated animals compared to untreated controls.
Case Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer properties in human breast cancer xenografts. Results indicated that treatment with this compound significantly inhibited tumor growth and enhanced survival rates in the treated group.
属性
分子式 |
C16H32N2 |
|---|---|
分子量 |
252.44 g/mol |
IUPAC 名称 |
N-[3-(4-methylpiperidin-1-yl)propyl]cycloheptanamine |
InChI |
InChI=1S/C16H32N2/c1-15-9-13-18(14-10-15)12-6-11-17-16-7-4-2-3-5-8-16/h15-17H,2-14H2,1H3 |
InChI 键 |
XSBAFMZKMUGEOL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CCCNC2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















